6-amino-1-methyl-5-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of pyrimidinediones. This compound has garnered attention due to its potential pharmacological applications, particularly as an antagonist for certain receptors in the body. The structure of this compound includes a pyrimidine ring substituted with an amino group and a phenylpiperazine moiety, which may contribute to its biological activity.
The compound is classified under heterocyclic compounds, specifically pyrimidines. Pyrimidines are characterized by their six-membered ring structure containing nitrogen atoms. The 6-amino-1-methyl-5-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is notable for its specific substitutions at the 1, 5, and 6 positions of the pyrimidine ring, which are critical for its biological properties.
The synthesis of 6-amino-1-methyl-5-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione can be achieved through various methods. A common approach involves multi-component reactions (MCRs), which allow for the efficient construction of complex molecules from simpler reactants.
One reported method includes:
This method provides a straightforward and high-yielding route to synthesize the target compound while minimizing by-products and reaction times .
The molecular formula of 6-amino-1-methyl-5-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is . The structure features:
The compound's structural characteristics are crucial for its interaction with biological targets, influencing its pharmacodynamics and pharmacokinetics.
6-amino-1-methyl-5-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione can participate in various chemical reactions:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The mechanism of action for 6-amino-1-methyl-5-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione primarily involves its role as an antagonist at certain receptor sites. Specifically:
This antagonistic action can lead to various physiological effects, such as vasodilation or decreased blood pressure, making it relevant in therapeutic contexts.
The physical properties of 6-amino-1-methyl-5-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione include:
Chemical properties include:
Analytical techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy can be employed to confirm the structure and purity of the synthesized compound .
The primary applications of 6-amino-1-methyl-5-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione lie in medicinal chemistry:
The 2,4-pyrimidinedione core is constructed through acid-catalyzed annulation between β-dicarbonyl compounds and urea derivatives. Modified Biginelli reactions using ethyl acetoacetate, N-methylurea, and aryl aldehydes under refluxing ethanol with hydrochloric acid catalysis yield the 6-methyl-1,3-disubstituted pyrimidine-2,4(1H,3H)-dione scaffold. Computational analyses via Density Functional Theory (DFT) confirm the thermodynamic favorability of this cyclocondensation, with Gibbs free energy changes of -28.6 kcal/mol at the B3LYP/6-311+G(d,p) level [2] [7]. Alternative routes employ 3-aminocrotononitrile and carbamoylating agents, though these exhibit lower regioselectivity (≤12% yield). Microwave-assisted annulation significantly enhances reaction efficiency, reducing time from 18 hours to 35 minutes while improving yields by 22-27% compared to conventional heating [7].
Table 1: Comparative Analysis of Pyrimidinedione Annulation Methods
Method | Catalyst | Time (h) | Yield (%) | Regioselectivity |
---|---|---|---|---|
Conventional Biginelli | HCl (10% aq.) | 18 | 58-65 | High |
Microwave-Assisted | p-TSA (0.1 equiv) | 0.5 | 80-87 | High |
Solvent-Free | ZrCl₄ (0.2 equiv) | 6 | 72-75 | Moderate |
3-Aminocrotononitrile | Ti(OiPr)₄ | 12 | 45-52 | Low |
Selective C-5 halogenation using phosphorus oxychloride yields the 5-chloro intermediate essential for nucleophilic aromatic substitution (SNAr). Kinetic studies reveal second-order dependence on both the 5-chloropyrimidinedione and 4-phenylpiperazine concentrations. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) significantly accelerate substitution, achieving 92% conversion at 80°C within 4 hours versus ≤40% conversion in toluene or dioxane [4] [8]. The electron-donating effect of the 1-methyl group reduces C-5 electrophilicity, necessitating optimized stoichiometry (1:1.3 pyrimidine:piperazine ratio). Reaction monitoring via in situ infrared spectroscopy confirms complete intermediate consumption within 3.5 hours at 90°C in DMF. Nucleophilic scope evaluation demonstrates exclusive selectivity for secondary cyclic amines over primary amines or phenoxides.
Table 2: Solvent Effects on Nucleophilic Substitution Kinetics
Solvent | Dielectric Constant (ε) | Temperature (°C) | Reaction Rate (k × 10⁻⁴ M⁻¹s⁻¹) | Conversion (%) |
---|---|---|---|---|
DMF | 36.7 | 80 | 8.9 | 92 |
DMSO | 46.7 | 80 | 7.2 | 88 |
NMP | 32.2 | 80 | 6.8 | 85 |
Ethanol | 24.3 | 80 | 1.4 | 42 |
Toluene | 2.4 | 80 | 0.3 | 18 |
N-methylation at the 1-position employs Mannich reactions with formaldehyde and secondary amines. Systematic screening identified dimethylamine hydrochloride as the optimal amine source in ethanol/water (4:1), producing 1-methylpyrimidinedione in 89% isolated yield after recrystallization [2] [6]. Critical parameters include:
Solid-Phase Synthesis: Wang resin-linked 6-aminouracil derivatives enable immobilized functionalization. Piperazine coupling using cesium carbonate in DMF achieves 85% loading efficiency, monitored by Fmoc deprotection kinetics. However, acidolytic cleavage (TFA/DCM 1:1) causes partial degradation of the phenylpiperazine moiety, reducing overall yield to 62% with 92% purity [5].
Solution-Phase Routes: One-pot annulation-functionalization sequences provide superior scalability. Sequential addition of reagents in DMF at 120°C produces the target compound in 76% isolated yield after recrystallization from ethanol/water. This method eliminates intermediate purification, reducing solvent consumption by 60% compared to stepwise synthesis [8]. Process mass intensity (PMI) analysis confirms solution-phase superiority:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5